molecular formula C6H13BrO2 B141678 Bromoacetaldehyde diethyl acetal CAS No. 2032-35-1

Bromoacetaldehyde diethyl acetal

Cat. No. B141678
CAS RN: 2032-35-1
M. Wt: 197.07 g/mol
InChI Key: LILXDMFJXYAKMK-UHFFFAOYSA-N
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Description

Bromoacetaldehyde diethyl acetal is a chemical compound that has been utilized in various synthetic processes. It serves as an effective reagent for N-alkylation, leading to the formation of complex organic structures such as tetracyclic berbines with excellent overall yield . Additionally, it is involved in the synthesis of thiophenes through acid-mediated cyclization, demonstrating its versatility in organic synthesis .

Synthesis Analysis

The synthesis of diethylacetal, closely related to bromoacetaldehyde diethyl acetal, can be achieved through the reaction of ethanol and acetaldehyde. This process is catalyzed by acid resin Amberlyst® 15 and can be optimized using simulated moving-bed reactor (SMBR) technology, achieving high purity and conversion rates . Moreover, bromoacetaldehyde diethyl acetal has been used as a reagent for the preparation of 5-hydroxytetrahydroprotoberberines, indicating its utility in the synthesis of complex natural products .

Molecular Structure Analysis

The molecular structure of bromoacetaldehyde diethyl acetal plays a crucial role in its reactivity and the types of reactions it can participate in. Its structure allows for regioselective pathways in synthetic chemistry, as evidenced by its use in the preparation of 5-hydroxyprotoberberine derivatives .

Chemical Reactions Analysis

Bromoacetaldehyde diethyl acetal is involved in various chemical reactions. It reacts with β-oxodithioates to yield mixed acetals, which can then undergo cyclization to form thiophenes . It is also used in the acetalation of alkynyl bromides, showcasing its role in the formation of alkynyl acetal products . Furthermore, it is a key intermediate in the bromine-ethylene addition reaction and can undergo photolysis and thermal unimolecular decomposition, leading to a variety of dissociation and isomerization channels .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoacetaldehyde diethyl acetal are not explicitly detailed in the provided papers. However, its reactivity under various conditions, such as photolytic and thermal conditions, has been studied, indicating its stability and potential yields under different environmental conditions . Its role in the synthesis of peptide aldehydes also suggests its stability and reactivity in peptide chemistry .

Scientific Research Applications

  • Synthesis of 5-Hydroxyprotoberberine Derivatives : This study by Domínguez et al. (1988) demonstrates the use of Bromoacetaldehyde diethyl acetal in the N-alkylation of isoquinoline derivatives, leading to the synthesis of tetracyclic berbines. This process is notable for its regioselective pathway and high yield (Domínguez, Badía, Castedo, & Domínguez, 1988).

  • Creation of Thiophenes : In research by Kumara et al. (2016), Bromoacetaldehyde diethyl acetal is used to produce mixed acetals from β-oxodithioates. These acetals are then cyclized to form 2-methylthio-3-acyl/aroyl/heteroaroyl thiophenes, which have potential applications in various chemical processes (Kumara, Gowda, Ramesh, Sadashiva, & Junjappa, 2016).

  • Intermediate in Macrolide Antibiotics Synthesis : Liang (2000) discusses using Bromoacetaldehyde diethyl acetal to synthesize an intermediate crucial for the semi-synthesis of macrolide antibiotics. This method presents an improvement over older techniques by avoiding hazardous materials and reducing costs (Liang, 2000).

  • Potential Anti-HIV Agents : A study by Bamford et al. (1991) outlines the synthesis of novel 2′,3′-dideoxynucleosides from diethyl malonate and bromoacetaldehyde dimethyl acetal, which are potential anti-HIV agents. This highlights the compound's relevance in medicinal chemistry (Bamford, Humber, & Storer, 1991).

  • Synthesis of Furfural Derivatives : Tarabanko et al. (2016) utilized Bromoacetaldehyde diethyl acetal in the synthesis of furfural derivatives. These compounds were evaluated for their anti-knock properties, highlighting the compound's application in fuel research (Tarabanko, Chernyak, Kaygorodov, Morozov, Kondrasenko, Orlovskaya, & Bezborodov, 2016).

  • Mucolytic Drug Synthesis : Ferraboschi et al. (1995) explored the synthesis of the mucolytic drug domiodol using bromoacetaldehyde diethyl acetal. This study showcases the compound's utility in pharmaceutical synthesis (Ferraboschi, Grisenti, & Santaniello, 1995).

Safety And Hazards

Bromoacetaldehyde diethyl acetal is considered hazardous. It is combustible and can cause skin and eye irritation . It is toxic if swallowed or inhaled . Safety measures include wearing protective gloves, clothing, and eye protection, and ensuring adequate ventilation .

Future Directions

Bromoacetaldehyde diethyl acetal is widely used in the synthesis of a variety of antibiotics and other drugs . It is an important and highly reactive bifunctional compound with a good leaving group and a masked aldehyde . Its future directions may involve its continued use in the synthesis of antibiotics and other pharmaceutical intermediates .

properties

IUPAC Name

2-bromo-1,1-diethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13BrO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILXDMFJXYAKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062111
Record name 1,1-Diethoxy-2-bromoethane
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Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Bromoacetaldehyde diethyl acetal

CAS RN

2032-35-1
Record name Bromoacetaldehyde diethyl acetal
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Record name Ethane, 2-bromo-1,1-diethoxy-
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Record name Bromoacetaldehyde diethyl acetal
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Record name Ethane, 2-bromo-1,1-diethoxy-
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Record name 1,1-Diethoxy-2-bromoethane
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Record name 2-bromo-1,1-diethoxyethane
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Record name BROMOACETALDEHYDE DIETHYL ACETAL
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Synthesis routes and methods

Procedure details

To a mixture of 10 g of vinyl acetate and 20 ml of carbon tetrachloride under cooling (temperature 10° C.) 10 ml of carbon tetrachloride and 18.5 g of bromide solution are added. 60 ml of ethanol are added to the mixture and it remains standing for 2 days. The organic phase is washed twice with 50 ml of water, then it is distilled in vacuo.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
881
Citations
G Jones, HD Law - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… were obtained with the halogenopropionaldehyde acetals we attempted to extend the scope of the reaction between 2-pyridylmethyl-lithium and bromoacetaldehyde diethyl acetal …
Number of citations: 4 pubs.rsc.org
HB Sinclair - The Journal of Organic Chemistry, 1968 - ACS Publications
… When bromoacetaldehyde diethyl acetal was treated with D-mannitol in 18 Nh2so4 , a solid … When bromoacetaldehyde diethyl acetal was added to a solution of D-mannitol in 18 N …
Number of citations: 8 pubs.acs.org
FJL Aparicio, FZ Benitez, FS Gonzalez - Carbohydrate Research, 1982 - Elsevier
… 5a by acid-catalysed reaction of bromoacetaldehyde diethyl acetal (5b) and 2-propanol gave … ~minor) by the reaction of bromoacetaldehyde diethyl acetal and 2-propanol in acid media …
Number of citations: 7 www.sciencedirect.com
M Yoshimatsu, F Hatanaka - Chemical and pharmaceutical bulletin, 2004 - jstage.jst.go.jp
… action of diethyl ditelluride (2.0g, 6.38mmol), NaBH4 (0.48 g, 12.8 mmol) and bromoacetaldehyde diethyl acetal (2.51 g, 12.8 mmol) in EtOH (100 ml) gave the title compound (3.35g, 96…
Number of citations: 4 www.jstage.jst.go.jp
AK Gupta, RT Chakrasali, H Ila, H Junjappa - Synthesis, 1989 - repository.ias.ac.in
… 3a-l and the corresponding 1,2-annulated 3-acylpyrroles 5a-c has been developed by reaction of acyl- and nitroketene S,N-acetals 1a-l and 4a-c with bromoacetaldehyde diethyl acetal …
Number of citations: 13 repository.ias.ac.in
KG Hampton, RE Flannery - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… A mixture of bromoacetaldehyde diethyl acetal (78.8 g, 0.40 mol), ethylene glycol (24.8 g, 0.40 mol), and a trace of toluene-9-sulphonic acid was heated in an oil-bath at 160" for 2 h. …
Number of citations: 3 pubs.rsc.org
HB Sinclair - The Journal of Organic Chemistry, 1969 - ACS Publications
Results On dissolving D-mannitol and bromoacetaldehyde diethyl acetal (BEA) in 3-12 N hydrochloric (or sulfuric) acid, exploratory investigations established that a mono-O-…
Number of citations: 2 pubs.acs.org
WM Stalick, A Khorrami, KS Hatton - The Journal of Organic …, 1986 - ACS Publications
1, 2-Dibromoethoxyethane was treated with a number of basic reagents, mainly tertiary amines, to accomplish dehydrobromination to l-bromo-2-ethoxyethene, a precursor to an …
Number of citations: 12 pubs.acs.org
GE Allahverdiyeva, VM Ismailov, IA Mamedov… - Russian Journal of …, 2023 - Springer
… Upon condensation of bromoacetaldehyde diethyl acetal with thiosemicarbazide, 4H-1,3,4-thiadiazine-2-amine was formed. (Diethoxyphosphoryl)acetaldehyde reacts with …
Number of citations: 0 link.springer.com
J Gotkowska - Synlett, 2015 - thieme-connect.com
Joanna Gotkowska was born in Zgierz (Poland) in 1985. She received her M. Sc. in chemistry in 2009 working in the group of Professor Bogusław Kryczka at the University of Lodz (…
Number of citations: 4 www.thieme-connect.com

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